molecular formula C10H10O3 B1316715 Methyl 3-acetylbenzoate CAS No. 21860-07-1

Methyl 3-acetylbenzoate

Cat. No. B1316715
CAS RN: 21860-07-1
M. Wt: 178.18 g/mol
InChI Key: NCNUIUIDKJSGDM-UHFFFAOYSA-N
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Description

Methyl 3-acetylbenzoate is a chemical compound with the CAS Number: 21860-07-1 . It has a molecular weight of 178.19 and is used in scientific research, with diverse applications ranging from pharmaceutical development to organic synthesis.


Molecular Structure Analysis

The molecular formula of Methyl 3-acetylbenzoate is C10H10O3 . The average mass is 178.185 Da and the monoisotopic mass is 178.062988 Da .


Physical And Chemical Properties Analysis

Methyl 3-acetylbenzoate is a white to yellow solid . It has a density of 1.1±0.1 g/cm3, a boiling point of 291.4±23.0 °C at 760 mmHg, and a flash point of 127.0±22.7 °C . It has 3 freely rotating bonds, and its polar surface area is 43 Å2 .

Scientific Research Applications

  • Organic Synthesis

    • Methyl 3-acetylbenzoate can be used as a starting material for the synthesis of various organic compounds. For example, it can be converted to 3-hydroxy-3-phenylpropanoic acid, a precursor to certain pharmaceutical drugs.
    • The synthesis of methyl 3-acetylbenzoate can be achieved through various methods, commonly involving the reaction of 3-acetylbenzoic acid with methanol in the presence of an acid catalyst.
  • Reference Standard in Analytical Chemistry

    • Due to its well-defined structure and readily available commercial sources, Methyl 3-acetylbenzoate can be used as a reference standard in analytical chemistry. This involves comparing the properties of an unknown compound with those of the known standard to identify or quantify the unknown. For instance, it can be used as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis.
  • Pharmaceutical Intermediates

    • Methyl 3-acetylbenzoate can serve as an intermediate in the synthesis of various pharmaceutical compounds . Its specific use would depend on the particular synthetic pathway being employed .
  • Photo-Induced Carbonylation

    • A study has reported the use of Methyl 3-acetylbenzoate in a photo-induced carbonylation of aryl bromides . This process was used for the synthesis of aryl esters and amides under transition metal-free conditions . The reaction shows good activity with alcohol and amine nucleophiles .
  • Chemotactic Cytokines Research

    • Methyl 3-acetylbenzoate could potentially be used in the research of chemotactic cytokines . These molecules stimulate the migration of immune cells and play a key role in the pathogenesis of inflammation leading to various conditions such as atherosclerosis, neurodegenerative disorders, rheumatoid arthritis, insulin-resistant diabetes, cancer, and inflammatory bowel disease (IBD) .
  • Material Science

    • In material science, Methyl 3-acetylbenzoate could potentially be used in the development of new materials due to its specific chemical properties . The exact application would depend on the specific requirements of the material being developed .

Safety And Hazards

Methyl 3-acetylbenzoate has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305, P351, and P338 .

properties

IUPAC Name

methyl 3-acetylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNUIUIDKJSGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10919674
Record name Methyl 3-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-acetylbenzoate

CAS RN

21860-07-1, 915402-27-6
Record name Benzoic acid, 3-acetyl-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-acetylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-acetylbenzoate
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Synthesis routes and methods I

Procedure details

A solution of 5 g of 3-acetylbenzoic acid in dry MeOH was saturated with hydrogen chloride gas. The reaction vessel was stoppered and kept at room temperature for 2 days. The MeOH was evaporated and the residue extracted into diethylether and clarified by filtration. The ether was evaporated and the dark oil was chromatographed through a short column of silica gel eluting with methylene chloride. The combined fractions were evaporated to dryness giving 4.25 g of a yellow oil that solidified on standing. The solid ester was used as obtained.
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5 g
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Synthesis routes and methods II

Procedure details

3.95 g (24.06 mmol) of 3-acetylbenzoic acid were initially charged in 100 ml of toluene and 75 ml of methanol. After dropwise addition of 4.12 g (36.09 mmol) of trimethylsilyldiazomethane 2M in diethyl ether at RT, an instant evolution of gas in the reaction solution was observed. Another 0.27 g (2.4 mmol) of trimethylsilyldiazomethane 2M in diethyl ether was added until the reaction solution remained yellow, and the mixture was stirred at RT for 10 min. The reaction solution was evaporated.
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3.95 g
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100 mL
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4.12 g
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0.27 g
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75 mL
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Synthesis routes and methods III

Procedure details

Sulfuric acid (23.4 μl, 0.430 mmol) was added into the MeOH (15 ml) solution of 3-acetylbenzoic acid (720 mg, 4.30 mmol). The mixture was stirred at 70° C. for 20 h. After that time, the mixture was cooled and was treated with saturated NaHCO3 till pH>9, followed by adding water to dissolve the solid which was formed, extracted with EtOAc (2×50 ml). The extracts were washed with water (50 ml), brine (50 ml), dried over MgSO4, filtered and concentrated in vacuo, giving the title compound as brown oil. 1H NMR (400 MHz, CDCl3): δ=2.66 (s, 3H), 3.96 (s, 3H), 7.54-7.59 (m, 1H), 8.14-8.19 (m, 1H), 8.22-8.26 (m, 1H), 8.59-8.61 (m, 1H). MS (ES+): m/z 179.17 [MH+]. HPLC: tR=2.82 min (polar—5 min, ZQ3).
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23.4 μL
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15 mL
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720 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
H HASHIZUME, H ITO, T MORIKAWA… - Chemical and …, 1994 - jstage.jst.go.jp
… As shown in Chart 3, the aldol reaction of 32 with methyl 3-acetylbenzoate followed by the reduction gave the propanol 42. The propanol 44 was prepared in a manner similar to the …
Number of citations: 22 www.jstage.jst.go.jp
橋詰博一, 伊藤元, 森川忠則, 金谷直明… - Chemical and …, 1994 - jlc.jst.go.jp
… As shown in Chart 3, the aldol reaction of 32 with methyl 3-acetylbenzoate followed by the reduction gave the propanol 42. The propanol 44 was prepared in a manner similar to the …
Number of citations: 3 jlc.jst.go.jp
X Ouyang - 1991 - summit.sfu.ca
… Two acetylated compounds, as shown in Scheme 2-2, were isolated from the photolysate as a mixture of methyl 3-acetylbenzoate (25) and methyl 4-acetylbenzoate (26) in a ratio of 1.5:…
Number of citations: 3 summit.sfu.ca
T Murugesan, A Elikkottil… - The Journal of Organic …, 2023 - ACS Publications
… The title compound was prepared as described in general procedure B using methyl 3-acetylbenzoate as the starting material (5.331 mmol, 1 equiv). Yield: 1.078 g, 79%, pale yellow …
Number of citations: 2 pubs.acs.org
SSP Chou, CY Tsai - The Journal of Organic Chemistry, 1988 - ACS Publications
… Compound 5 was further converted to methyl 3-acetylbenzoate (9) by the following procedures. To a mixture of 5 (30 mg, 0.1 mmol) in CH2C12 (5 mL) was added MCPBA (0.23 mmol) …
Number of citations: 32 pubs.acs.org
S Penco, F Angelucci, M Ballai, G Barchielli, A Suarato… - Tetrahedron, 1984 - Elsevier
… The conversion of 13 to methyl 3-acetylbenzoate via reduction of the carboxylic group to an hydroxyl group,’ ’ followed by easy aromatization, determined unequivocally the structure of …
Number of citations: 19 www.sciencedirect.com
HM Ferguson - 2012 - escholarship.org
… Synthesis of Methyl 3-acetylbenzoate (13). The title compound was prepared according to a modified literature procedure.A mixture of 3-acetylbenzoic acid (0.400 g, 2.44 mmol), …
Number of citations: 2 escholarship.org
JA MURFREE JR - 1961 - search.proquest.com
The swamping ca ta ly st e ffe ct, as described by Pearson, involves the halogenation of an arom atic carbonyl compound which has been complexed w ith an excess of a Lewis acid, …
Number of citations: 0 search.proquest.com
S ALCARO - 2017 - theses.hal.science
Ce travail a amené à la découverte de 16 substances biologiquement actives sur la base N, 5-diaryloxazol-2-amine (IC50, VEGFR2 TK). D’excellents résultats ont été atteints …
Number of citations: 0 theses.hal.science
YD Wang, E Honores, B Wu, S Johnson… - Bioorganic & medicinal …, 2009 - Elsevier
Checkpoint deficiency of malignant cells can be exploited in cancer drug discovery. Compounds that selectively kill checkpoint-deficient cells versus checkpoint-proficient cells can be …
Number of citations: 40 www.sciencedirect.com

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